molecular formula C8H17NO B13076387 2-Cyclopropyl-2-ethoxypropan-1-amine

2-Cyclopropyl-2-ethoxypropan-1-amine

Cat. No.: B13076387
M. Wt: 143.23 g/mol
InChI Key: ODHJILXQXYACKM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-ethoxypropan-1-amine is an organic compound with the molecular formula C8H17NO It features a cyclopropyl group, an ethoxy group, and an amine group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-ethoxypropan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ethylamine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired amine compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-ethoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

2-Cyclopropyl-2-ethoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-ethoxypropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group may impart rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with only a cyclopropyl group attached to an amine.

    2-Ethoxypropan-1-amine: Lacks the cyclopropyl group but contains the ethoxy and amine functionalities.

    Cyclopropylmethylamine: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

2-Cyclopropyl-2-ethoxypropan-1-amine is unique due to the combination of the cyclopropyl and ethoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-cyclopropyl-2-ethoxypropan-1-amine

InChI

InChI=1S/C8H17NO/c1-3-10-8(2,6-9)7-4-5-7/h7H,3-6,9H2,1-2H3

InChI Key

ODHJILXQXYACKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CN)C1CC1

Origin of Product

United States

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